2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride
Description
2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride (CAS: 1346603-00-6) is a dichlorinated analog of bupropion hydrochloride, a well-known antidepressant and smoking cessation agent. Structurally, it features a tert-butylamino group at position 2 of the propanone backbone and chlorine substitutions at the 3' and 5' positions of the aromatic ring (Figure 1). This compound is classified as a pharmaceutical impurity and reference standard, critical for analytical method validation and quality control during drug manufacturing .
Molecular Formula: C₁₃H₁₈Cl₃NO Molecular Weight: 310.65 g/mol Storage: Requires refrigeration at 2–8°C due to its short shelf life .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;/h5-8,16H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTNAMMMXBOUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-00-6 | |
| Record name | 2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 3',5'-Dichloropropiophenone
The bromination step introduces a bromine atom at the α-position of the ketone, forming α-bromo-3',5'-dichloropropiophenone.
Reaction Conditions
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Reagent : Bromine (Br₂) in stoichiometric excess (1.1–1.3 equivalents).
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Solvent : Tert-butylamine (dual role as solvent and reactant).
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Temperature : 0–5°C (to minimize side reactions).
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Time : 4–6 hours.
Mechanism
Electrophilic bromination occurs via enol intermediate formation, facilitated by the electron-deficient aromatic ring (due to chlorine substituents). The tert-butylamine solvent stabilizes the intermediate, enhancing reaction efficiency.
Amination with tert-Butylamine
The α-bromo intermediate undergoes nucleophilic substitution with tert-butylamine to form the free base of 2-(tert-Butylamino)-3',5'-dichloropropiophenone.
Reaction Conditions
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Substrate : α-Bromo-3',5'-dichloropropiophenone.
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Reagent : tert-Butylamine (2.0–3.0 equivalents).
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Solvent : Tert-butylamine (neat).
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Temperature : 25–30°C.
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Time : 12–24 hours.
Mechanism
The reaction proceeds via an SN2 mechanism, where tert-butylamine attacks the electrophilic α-carbon, displacing bromide. The dichloro-substituted phenyl ring’s electron-withdrawing nature accelerates the reaction compared to non-chlorinated analogs.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using hydrochloric acid (HCl).
Procedure
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Dissolve the free base in anhydrous diethyl ether.
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Add concentrated HCl dropwise at 0–5°C.
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Filter and recrystallize from ethanol/water (9:1 v/v).
Purity : >95% (HPLC).
Recovery : 90–95%.
Critical Analysis of Reaction Parameters
Solvent Selection
Tert-butylamine serves dual roles as solvent and reactant, ensuring homogeneity and reducing byproducts. Alternatives like dichloromethane or THF result in lower yields (<70%) due to poor solubility of intermediates.
Temperature Control
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Bromination : Low temperatures (0–5°C) prevent polybromination.
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Amination : Moderate temperatures (25–30°C) balance reaction rate and selectivity.
Stoichiometry
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Excess bromine (1.1–1.3 eq.) ensures complete α-bromination.
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tert-Butylamine (2.0–3.0 eq.) drives the amination to completion.
Optimization Strategies
Catalytic Enhancements
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.
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Chromatography : Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) resolves residual tert-butylamine.
Comparative Data Table
| Parameter | Bromination Step | Amination Step | Salt Formation |
|---|---|---|---|
| Yield | 78–85% | 80–88% | 90–95% |
| Purity (HPLC) | 92–95% | 88–92% | >95% |
| Key Reagent | Br₂ | tert-Butylamine | HCl |
| Temperature | 0–5°C | 25–30°C | 0–5°C |
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-3’,5’-dichloropropiophenone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(tert-Butylamino)-3’,5’-dichloropropiophenone Hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(tert-Butylamino)-3’,5’-dichloropropiophenone Hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Differences :
- Unlike bupropion, the dichloro variant lacks therapeutic approval and is strictly used for analytical purposes .
Halogen-Substituted Analogs
2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride (CAS: 1049718-43-5)
This brominated analog replaces the 3'-chloro group with bromine. Its molecular weight (335.67 g/mol) exceeds both bupropion and the dichloro derivative due to bromine’s higher atomic mass. It is utilized as a secondary reference standard to validate specificity in mass spectrometry .
2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride (CAS: 34911-51-8)
This isomer features chlorine substitutions at the 3' and 4' positions. While its molecular formula (C₁₃H₁₈Cl₃NO) matches the 3',5'-dichloro analog, the altered substitution pattern impacts its electronic properties and interaction with chromatography stationary phases .
Deuterated Analogs
Deuterated versions, such as 2-(tert-Butylamino)-3',5'-dichloropropiophenone-d6 Hydrochloride, incorporate deuterium atoms to serve as internal standards in quantitative LC-MS assays. These isotopologues exhibit nearly identical chromatographic behavior to the non-deuterated compound but distinct mass spectral signatures .
Physicochemical and Analytical Considerations
- Chromatographic Behavior : The 3',5'-dichloro analog elutes later than bupropion in reversed-phase HPLC due to increased hydrophobicity from additional chlorine atoms .
- Stability: Limited data exist for the dichloro derivative, but its requirement for cold storage suggests sensitivity to thermal degradation .
- Synthetic Routes : Similar to bupropion, the compound is synthesized via Suzuki coupling or nucleophilic substitution, but with dichlorinated boronic acid precursors .
Biological Activity
2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride, a compound with the molecular formula and CAS number 1346603-00-6, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
- Molecular Weight : 310.65 g/mol
- Molecular Structure : The compound is characterized by a dichloropropiophenone skeleton with a tert-butylamino group, which contributes to its pharmacological properties.
Research indicates that 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride may act as an inhibitor of various biological pathways. Notably, studies have suggested its role in inhibiting the uptake of neurotransmitters such as adrenaline, indicating potential applications in treating conditions related to adrenergic signaling.
Key Mechanisms:
- Neurotransmitter Uptake Inhibition : This compound has shown promise as an adrenaline uptake inhibitor, which could be relevant in managing conditions like anxiety or hypertension .
- Enzyme Inhibition : It may also inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .
In Vitro Studies
In vitro studies have demonstrated that 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride exhibits significant biological activity against various cell lines. For example, it has been shown to influence cell proliferation and differentiation in neoplastic cells through modulation of steroid metabolism enzymes like 11β-HSD1 .
Case Studies
- Case Study on Neoplastic Cells : A study focusing on the differentiation and proliferation of neoplastic cells found that compounds similar to 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride exhibited high inhibitory activity against 11β-HSD1, suggesting potential applications in cancer therapy .
- Cholinesterase Inhibition : Research involving derivatives of this compound indicated its ability to inhibit cholinesterases, which are critical in neurotransmission and could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Research Findings
A comprehensive review of the literature reveals several significant findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and quantifying 2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is the gold standard. Chromatographic conditions include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v), and detection at 214 nm. System suitability requires resolution ≥1.3 between structurally similar impurities (e.g., 3'-chloro or 3'-bromo analogs) and relative standard deviation (RSD) ≤2.0% for retention times .
Q. How is this compound synthesized, and what are the critical reaction intermediates?
- Methodological Answer : The compound is synthesized via a Mannich reaction. Key steps include:
- Condensation of 3,5-dichloropropiophenone with tert-butylamine in the presence of paraformaldehyde under acidic conditions.
- Isolation of the intermediate imine, followed by hydrochlorination with HCl gas in ethanol.
- Purification via recrystallization from isopropanol to achieve ≥98% purity. Critical intermediates include 3',5'-dichloropropiophenone and the tert-butylamine adduct .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation. Stability studies indicate a shelf life of 12–18 months under these conditions. Avoid freeze-thaw cycles, as crystalline structure disruption may alter solubility .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities like 3',4'-dichloro or 3'-bromo analogs during HPLC analysis?
- Methodological Answer : Optimize gradient elution: Start with 20% acetonitrile (pH 3.0 buffer), ramp to 50% over 25 minutes. Use column temperature modulation (30–40°C) to improve peak symmetry. For persistent co-elution, employ orthogonal techniques like LC-MS (ESI+ mode, m/z 310.65 [M+H]⁺) or ion-pair chromatography with 10 mM sodium hexanesulfonate .
Q. What strategies mitigate degradation during long-term stability studies under accelerated conditions (40°C/75% RH)?
- Methodological Answer : Degradation pathways include hydrolysis of the tert-butylamino group and dechlorination. Mitigation strategies:
- Add 0.1% w/v ascorbic acid as an antioxidant in stock solutions.
- Use amber vials with nitrogen headspace to minimize photooxidation and humidity exposure.
- Monitor degradation products monthly via forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂) .
Q. How is this compound validated as a reference standard in impurity profiling of Bupropion Hydrochloride?
- Methodological Answer : Validation parameters per ICH Q2(R1):
- Specificity : Demonstrate baseline separation from Bupropion and 6 other related compounds (e.g., 3'-chloro, 4'-chloro analogs).
- Linearity : 0.1–1.5 µg/mL range (R² ≥0.999).
- Accuracy : 98–102% recovery in spiked placebo samples.
- Robustness : ±0.1 pH, ±2°C column temperature variations yield RSD ≤2.5% .
Q. What computational methods predict the metabolic fate of this compound in preclinical studies?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or MetaCore™:
- Cytochrome P450 (CYP2D6, CYP3A4) mediates N-dealkylation of the tert-butyl group.
- Phase II metabolism involves glucuronidation of the dichlorophenyl ring.
- Cross-validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Methodological Notes for Experimental Design
- Impurity Synthesis : For comparative studies, synthesize analogs (e.g., 3',4'-dichloro, 3'-bromo) via halogen exchange reactions using NaBr/NaCl in DMF at 80°C .
- Data Contradictions : Discrepancies in reported stability (e.g., vs. 6) necessitate lab-specific studies using Karl Fischer titration for moisture analysis and DSC for polymorphic transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
